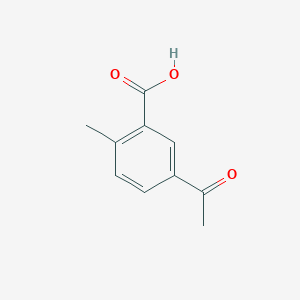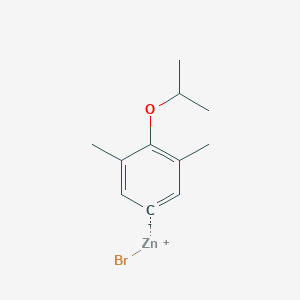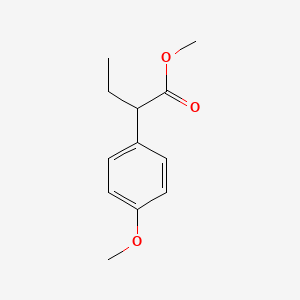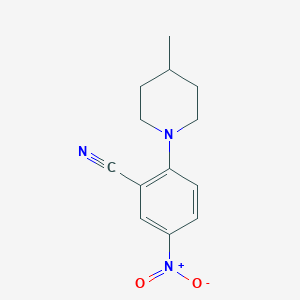![molecular formula C11H17IO3 B14892944 Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(iodomethyl)-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic organic compound that features a unique structure with an iodomethyl group and an oxabicyclo[222]octane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. One common method is the enantioselective synthesis under metal-free conditions, which allows for the preparation of bicyclo[2.2.2]octane-1-carboxylates with high yields and excellent enantioselectivities . The reaction conditions are mild and operationally simple, making it an attractive method for large-scale production.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学研究应用
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological systems.
Industry: Used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its reactivity as a nucleophile and electrophile. The iodomethyl group can undergo nucleophilic substitution, while the oxabicyclo[2.2.2]octane core provides structural stability. The compound can interact with various molecular targets and pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related compound used as a catalyst in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups.
Uniqueness
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific functional groups and the presence of an oxabicyclo[2.2.2]octane core. This structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
属性
分子式 |
C11H17IO3 |
|---|---|
分子量 |
324.15 g/mol |
IUPAC 名称 |
ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C11H17IO3/c1-2-14-9(13)10-3-5-11(7-12,6-4-10)15-8-10/h2-8H2,1H3 |
InChI 键 |
RSZYMWMZIUCGHM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C12CCC(CC1)(OC2)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


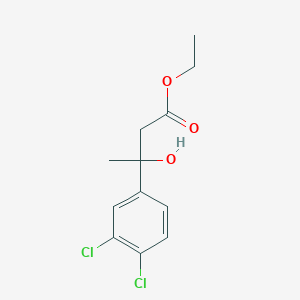

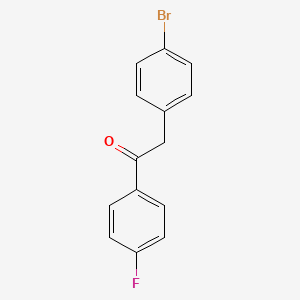
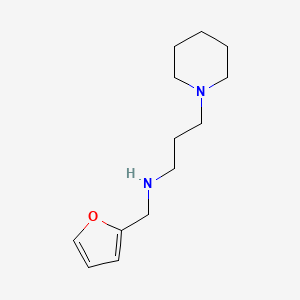
![cis-Bicyclo[3.3.0]octan-2-one](/img/structure/B14892895.png)

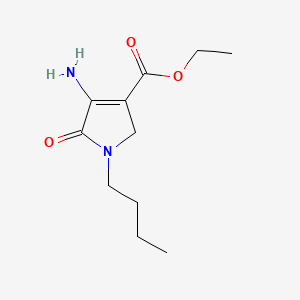
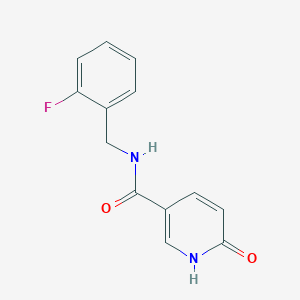
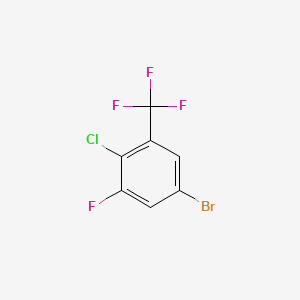
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
